Cas no 2284389-52-0 (ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate)

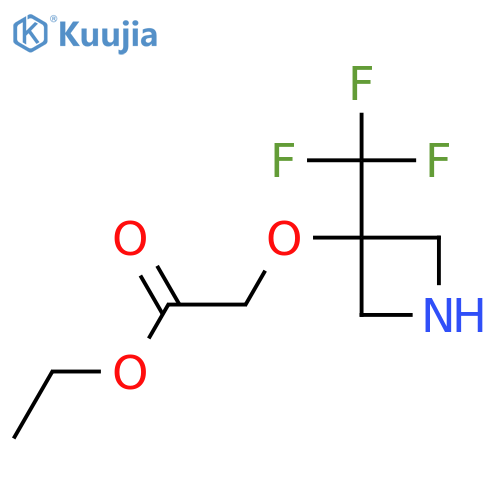

2284389-52-0 structure

商品名:ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate

ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate 化学的及び物理的性質

名前と識別子

-

- 2284389-52-0

- ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate

- EN300-28274833

- ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate

-

- インチ: 1S/C8H12F3NO3/c1-2-14-6(13)3-15-7(4-12-5-7)8(9,10)11/h12H,2-5H2,1H3

- InChIKey: WQNMPOVTWSPORR-UHFFFAOYSA-N

- ほほえんだ: FC(C1(CNC1)OCC(=O)OCC)(F)F

計算された属性

- せいみつぶんしりょう: 227.07692773g/mol

- どういたいしつりょう: 227.07692773g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274833-5.0g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 5.0g |

$3396.0 | 2025-03-19 | |

| Enamine | EN300-28274833-0.05g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 0.05g |

$983.0 | 2025-03-19 | |

| Enamine | EN300-28274833-0.1g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 0.1g |

$1031.0 | 2025-03-19 | |

| Enamine | EN300-28274833-0.25g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 0.25g |

$1078.0 | 2025-03-19 | |

| Enamine | EN300-28274833-1.0g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 1.0g |

$1172.0 | 2025-03-19 | |

| Enamine | EN300-28274833-10.0g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 10.0g |

$5037.0 | 2025-03-19 | |

| Enamine | EN300-28274833-5g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 5g |

$3396.0 | 2023-09-09 | ||

| Enamine | EN300-28274833-0.5g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 0.5g |

$1124.0 | 2025-03-19 | |

| Enamine | EN300-28274833-2.5g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 95.0% | 2.5g |

$2295.0 | 2025-03-19 | |

| Enamine | EN300-28274833-1g |

ethyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate |

2284389-52-0 | 1g |

$1172.0 | 2023-09-09 |

ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2284389-52-0 (ethyl 2-{3-(trifluoromethyl)azetidin-3-yloxy}acetate) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量